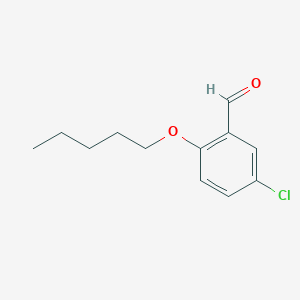

5-Chloro-2-(pentyloxy)benzaldehyde

説明

Nomenclature and Registry Information

The compound 5-Chloro-2-(pentyloxy)benzaldehyde possesses multiple systematic and common names that reflect its structural features. The International Union of Pure and Applied Chemistry name for this compound is 5-chloro-2-pentoxybenzaldehyde, which clearly indicates the positions of the functional groups on the benzene ring. Alternative nomenclature includes this compound and benzaldehyde, 5-chloro-2-(pentyloxy)-, with the latter following the Chemical Abstracts Service naming convention.

The compound is registered under Chemical Abstracts Service number 81995-30-4, which serves as its unique identifier in chemical databases and regulatory systems. The Molecular Design Limited number for this compound is documented as MFCD03422445, providing an additional reference identifier for chemical inventory and procurement purposes. The compound also possesses a Database for Sustainable Science and Technology Substance Identification number DTXSID401297933, facilitating its identification in environmental and toxicological databases.

Molecular Formula and Weight

The molecular formula of this compound is C₁₂H₁₅ClO₂, indicating the presence of twelve carbon atoms, fifteen hydrogen atoms, one chlorine atom, and two oxygen atoms. This formula reflects the basic benzaldehyde structure with additional substituents that modify its chemical and physical properties. The molecular weight of the compound is precisely calculated as 226.70 grams per mole, which has been consistently reported across multiple authoritative sources.

The elemental composition by mass percentage can be calculated from the molecular formula, with carbon representing approximately 63.6 percent, hydrogen contributing 6.7 percent, chlorine accounting for 15.6 percent, and oxygen comprising 14.1 percent of the total molecular weight. This composition provides insight into the compound's physical properties and behavior in various chemical environments.

特性

IUPAC Name |

5-chloro-2-pentoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-2-3-4-7-15-12-6-5-11(13)8-10(12)9-14/h5-6,8-9H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJJJWLNRWOAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401297933 | |

| Record name | 5-Chloro-2-(pentyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81995-30-4 | |

| Record name | 5-Chloro-2-(pentyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81995-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(pentyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy

The preparation of 5-chloro-2-(pentyloxy)benzaldehyde generally follows a two-step synthetic route:

- Step 1: Alkylation (etherification) of 5-chloro-2-hydroxybenzaldehyde with a pentyl halide (commonly 1-bromopentane) to introduce the pentyloxy group.

- Step 2: Purification and characterization of the resulting ether-substituted benzaldehyde.

This method is based on the Williamson ether synthesis, which involves the nucleophilic substitution of an alkoxide ion on an alkyl halide.

Detailed Preparation Method

- 5-Chloro-2-hydroxybenzaldehyde

- 1-Bromopentane (or equivalent pentyl halide)

- Base: Potassium carbonate (K2CO3) or similar

- Solvent: Absolute ethanol or acetone (anhydrous conditions preferred)

-

- 5-Chloro-2-hydroxybenzaldehyde is dissolved in anhydrous ethanol or acetone.

- Potassium carbonate is added to deprotonate the phenolic hydroxyl group, forming the phenolate ion.

-

- 1-Bromopentane is added dropwise to the reaction mixture.

- The mixture is refluxed under an inert atmosphere (e.g., nitrogen) for several hours (typically 12-24 hours) to ensure complete reaction.

- The nucleophilic phenolate attacks the alkyl bromide, yielding this compound.

-

- After completion (monitored by TLC), the reaction mixture is cooled.

- The mixture is filtered to remove inorganic salts.

- The organic layer is extracted with an appropriate solvent (e.g., dichloromethane).

- The combined organic extracts are dried over anhydrous sodium sulfate.

- Solvent is removed under reduced pressure.

- The crude product is purified by column chromatography or recrystallization.

$$

\text{5-Chloro-2-hydroxybenzaldehyde} + \text{1-bromopentane} \xrightarrow[\text{reflux}]{\text{K}2\text{CO}3, \text{EtOH}} \text{this compound}

$$

Experimental Data and Yields

| Parameter | Typical Value/Condition |

|---|---|

| Base | Potassium carbonate (K2CO3) |

| Solvent | Absolute ethanol or acetone |

| Temperature | Reflux (78-85 °C depending on solvent) |

| Reaction Time | 12-24 hours |

| Molar Ratio (Phenol:Alkyl) | 1:1.1 to 1:1.5 |

| Purification Method | Column chromatography or recrystallization |

| Yield | Typically 70-85% |

| Characterization | FTIR, 1H-NMR, 13C-NMR, Mass Spectrometry |

Supporting Research Findings

- A study on the synthesis of this compound as a precursor for NLRP3 inflammasome inhibitors confirms the use of 1-bromopentane and 5-chloro-2-hydroxybenzaldehyde under basic conditions to achieve the etherification step efficiently.

- The Williamson ether synthesis approach is widely used for similar alkoxybenzaldehydes, with potassium carbonate as a mild base and ethanol or acetone as solvent, providing good yields and purity.

- Characterization techniques such as FTIR and NMR spectroscopy confirm the formation of the ether linkage and the aldehyde group, ensuring the structural integrity of the product.

Comparative Table of Preparation Conditions in Literature

化学反応の分析

Types of Reactions: 5-Chloro-2-(pentyloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 5-Chloro-2-(pentyloxy)benzoic acid.

Reduction: 5-Chloro-2-(pentyloxy)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

科学的研究の応用

5-Chloro-2-(pentyloxy)benzaldehyde is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Medicine: As a precursor in the synthesis of potential pharmaceutical compounds.

Industry: In the development of specialty chemicals and materials

作用機序

The mechanism of action of 5-Chloro-2-(pentyloxy)benzaldehyde depends on its specific applicationThe pentyloxy group may influence the compound’s lipophilicity and membrane permeability, affecting its interaction with molecular targets .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

Key Observations :

Electronic Effects :

- The pentyloxy group in 5-Chloro-2-(pentyloxy)benzaldehyde is electron-donating, activating the aldehyde toward nucleophilic addition reactions. This contrasts with trifluoromethyl (-CF₃) in 5-Chloro-2-(trifluoromethyl)benzaldehyde, which is strongly electron-withdrawing, deactivating the ring and altering reaction pathways .

- Phenylethynyl (-C≡CPh) substituents introduce rigidity and extended conjugation, enhancing photophysical properties for optoelectronic applications .

Steric and Solubility Effects :

- The pentyloxy chain improves lipid solubility compared to the polar hydroxy (-OH) group in 5-chloro-2-hydroxybenzaldehyde, making the former more suitable for biological membrane penetration .

- Trifluoromethyl (-CF₃) groups increase hydrophobicity and thermal stability, advantageous in agrochemical formulations .

Spectral and Physical Properties

Table 2: Spectral Data Comparison

Key Observations :

- The aldehyde proton in this compound (δ 10.32) is deshielded compared to 5-chloro-2-hydroxybenzaldehyde (δ 10.10), reflecting the electron-donating effect of the pentyloxy group .

- Extended conjugation in phenylethynyl derivatives shifts UV-Vis absorption to longer wavelengths (320–340 nm), relevant for light-harvesting applications .

生物活性

5-Chloro-2-(pentyloxy)benzaldehyde is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₅ClO₂

- Molecular Weight : 226.70 g/mol

- Functional Groups : Contains a benzaldehyde functional group, a chloro substituent at the fifth position, and a pentyloxy group at the second position of the benzene ring.

This compound belongs to the class of aromatic aldehydes, which are known to interact with various biological targets through non-covalent interactions. The mechanisms include:

- Hydrogen Bonding : Facilitates interaction with biological macromolecules.

- π-π Stacking : Stabilizes interactions with aromatic residues in proteins.

- Hydrophobic Interactions : Enhances binding affinity in lipid environments.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the chloro and pentyloxy groups may enhance its efficacy against various pathogens.

Anticancer Potential

Studies suggest that aromatic aldehydes can induce apoptosis in cancer cells. The specific mechanisms may involve:

- Inhibition of Cell Proliferation : By disrupting cell cycle progression.

- Induction of Oxidative Stress : Leading to cellular damage and apoptosis.

Neuroprotective Effects

Preliminary studies indicate that compounds with similar structures may possess neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Reduction in oxidative stress |

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzaldehyde derivatives, including this compound. Results showed significant inhibition against Gram-positive bacteria, suggesting potential for development into therapeutic agents.

Synthesis and Application

This compound can be synthesized using a two-step method involving stable aluminum hemiaminal as an intermediate. This synthesis pathway is crucial for producing functionalized aldehydes that can be utilized in medicinal chemistry and organic synthesis applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-2-(pentyloxy)benzaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic substitution using 5-chloro-2-hydroxybenzaldehyde and 1-bromopentane. Optimized conditions involve potassium carbonate as a base in dimethylformamide (DMF) at 80°C for 12 hours, achieving an 89% yield .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, hexane/ethyl acetate eluent). Confirm purity using -NMR (e.g., δ 10.32 ppm for the aldehyde proton) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodology :

- NMR Spectroscopy : -NMR in DMSO- confirms the pentyloxy chain (δ 0.92 ppm, terminal CH) and aromatic protons (δ 7.29–7.69 ppm) .

- Infrared (IR) Spectroscopy : Compare with related benzaldehydes (e.g., 5-chloro-2-hydroxybenzaldehyde, IR peaks at 1665 cm for C=O) to identify shifts due to alkoxy substitution .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Guidelines :

- Use fume hoods and personal protective equipment (PPE: gloves, goggles).

- Avoid skin/eye contact; rinse with water for 15 minutes if exposed .

- Store in sealed containers under dry, ventilated conditions to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be improved for this compound synthesis, and what are common pitfalls?

- Optimization Strategies :

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.

- Replace DMF with polar aprotic solvents like acetonitrile to reduce side reactions.

- Troubleshooting : Low yields may arise from incomplete substitution (monitor starting material via TLC) or moisture-sensitive conditions (use anhydrous solvents) .

Q. What contradictions exist in spectral data interpretation for alkoxy-substituted benzaldehydes, and how can they be resolved?

- Case Study : Discrepancies in -NMR chemical shifts (e.g., aromatic proton coupling constants) may arise from rotational barriers in the aldehyde group. High-resolution FTIR or computational modeling (DFT) can clarify torsional effects, as demonstrated for benzaldehyde derivatives .

Q. What are the implications of this compound’s stability under varying pH and temperature conditions?

- Experimental Design :

- Conduct accelerated stability studies (e.g., 40–60°C, pH 1–13) with HPLC monitoring.

- Identify degradation products (e.g., hydrolysis to 5-chloro-2-hydroxybenzaldehyde) via LC-MS .

Q. How does this compound interact in biological systems, and what assays are suitable for evaluating its activity?

- Biological Relevance : As a precursor to thiosemicarbazone derivatives (e.g., 5-chloro-2-hydroxybenzaldehyde-4-ethylthiosemicarbazone), evaluate antimicrobial or anticancer activity via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。